Product packaging for 3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE(Cat. No.:CAS No. 104767-34-2)

3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE

Cat. No.: B566420
CAS No.: 104767-34-2
M. Wt: 198.043
InChI Key: QOLMMFIIGRMSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dichloroacetyl)-5-methyl-oxazolidine is a member of the oxazolidine class of compounds and belongs to the dichloroacetamide group of herbicide safeners. It functions as a selective protectant for crops, mitigating injury from certain herbicides without diminishing the herbicidal effect on target weed species . The core research value of this compound lies in its ability to induce protective biochemical pathways in crops like maize. Its mechanism of action is believed to involve the induction of key detoxifying enzymes, particularly glutathione S-transferase (GST), and an increase in the level of the tripeptide glutathione (GSH) within the plant . The GST enzyme catalyzes the conjugation of GSH to the herbicide, leading to its deactivation and facilitating its safe metabolism within the crop . Research also indicates that safeners in this class can help crops overcome oxidative stress imposed by herbicides by boosting the activity of antioxidative enzymes such as catalase (CAT) and peroxidase (POD) . Furthermore, molecular docking studies suggest that chiral analogues of this safener may compete with herbicides for the same active sites on the target enzyme, acetolactate synthase (ALS), providing an additional layer of protection . This makes this compound a critical research tool for investigating plant detoxification mechanisms, developing safer agrochemical formulations, and studying strategies to enhance crop tolerance to herbicide stress. This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9Cl2NO2 B566420 3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE CAS No. 104767-34-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104767-34-2

Molecular Formula

C6H9Cl2NO2

Molecular Weight

198.043

IUPAC Name

2,2-dichloro-1-(5-methyl-1,3-oxazolidin-3-yl)ethanone

InChI

InChI=1S/C6H9Cl2NO2/c1-4-2-9(3-11-4)6(10)5(7)8/h4-5H,2-3H2,1H3

InChI Key

QOLMMFIIGRMSAP-UHFFFAOYSA-N

SMILES

CC1CN(CO1)C(=O)C(Cl)Cl

Synonyms

Oxazolidine, 3-(dichloroacetyl)-5-methyl- (9CI)

Origin of Product

United States

Elucidation of the Plant Biochemical Mechanisms of Action for 3 Dichloroacetyl 5 Methyl Oxazolidine

Modulation of Herbicide Detoxification Pathways in Crop Plants

The primary mode of action of 3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE involves the upregulation of the crop plant's natural defense mechanisms against toxic compounds. This is achieved by enhancing the enzymatic systems responsible for metabolizing herbicides into non-phytotoxic substances. These detoxification pathways are generally categorized into Phase I and Phase II metabolism.

Induction of Glutathione (B108866) S-Transferases (GSTs) by this compound

Glutathione S-transferases (GSTs) are a crucial family of enzymes in Phase II of xenobiotic detoxification. They catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to a wide range of electrophilic substrates, including many herbicides. This conjugation reaction typically results in the formation of a more water-soluble and less toxic compound that can be subsequently sequestered or further metabolized by the plant. The application of this compound and related compounds has been shown to significantly induce the activity of GSTs in crop plants like maize.

The effectiveness of GSTs in detoxifying herbicides is not only dependent on their expression levels but also on their kinetic properties and affinity for specific substrates. Research has indicated that 3-dichloroacetyl oxazolidine (B1195125) safeners can induce GST isozymes with a high affinity for certain substrates. A common model substrate used to assess GST activity is 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The R-isomer of 3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine has been observed to enhance the ability of GST to react with CDNB in maize, indicating an induction of GST isozymes with a strong affinity for this type of substrate researchgate.net. The induction of GSTs by these safeners leads to an increase in the catalytic efficiency of the herbicide detoxification process.

Table 1: Effect of Chiral 3-Dichloroacetyl Oxazolidine Safeners on GST Activity in Maize

This table summarizes the observed effects of related chiral safeners on key parameters of the glutathione S-transferase (GST) detoxification pathway in maize seedlings.

ParameterObserved EffectSignificance
GST Enzyme ExpressionIncreasedEnhances the overall capacity for herbicide conjugation.
Endogenous Glutathione (GSH) LevelsIncreasedProvides a sufficient supply of the essential substrate for GST-catalyzed reactions.
Affinity for CDNB SubstrateIncreasedIndicates the induction of efficient GST isozymes.

The ultimate function of the induced GSTs and elevated GSH levels is the conjugation and subsequent detoxification of herbicide molecules. This process has been demonstrated in maize treated with various herbicides in the presence of 3-dichloroacetyl oxazolidine safeners. For example, these safeners have been shown to protect maize from injury by chloroacetanilide herbicides like butachlor. The protective mechanism involves the induction of GST activity, which facilitates the conjugation of glutathione to the herbicide, rendering it non-toxic to the crop plant researchgate.net. This enhanced metabolic breakdown prevents the herbicide from reaching its target site within the plant in a phytotoxic form.

Activation of Cytochrome P450 Monooxygenases (CYPs)

Cytochrome P450 monooxygenases (CYPs) are a large and diverse group of enzymes that play a central role in Phase I of xenobiotic metabolism in plants. While specific data on the direct activation of CYPs by this compound is limited, the broader class of dichloroacetamide safeners is known to induce CYP activity uiowa.edunih.gov.

Phase I metabolism, primarily mediated by CYPs, involves the introduction or exposure of functional groups (e.g., hydroxyl, carboxyl, or amino groups) on the herbicide molecule through oxidation, reduction, or hydrolysis nih.gov. These reactions generally increase the water solubility of the xenobiotic and prepare it for further detoxification in Phase II, often through conjugation with glutathione or glucose. The induction of CYPs by herbicide safeners is a key mechanism for enhancing the initial breakdown of herbicides, thereby reducing their phytotoxicity to the crop. Safeners have been shown to induce the expression of genes encoding these herbicide-metabolizing enzymes uiowa.edu. While the specific CYPs induced by this compound have not been fully characterized, the established mode of action for this class of safeners suggests that CYP activation is a likely component of its protective effect.

Table 2: Overview of Detoxification Pathways Modulated by Dichloroacetamide Safeners

This table outlines the two primary phases of herbicide detoxification in plants and the role of dichloroacetamide safeners in enhancing these pathways.

Detoxification PhaseKey EnzymesBiochemical ReactionRole of Dichloroacetamide Safeners
Phase ICytochrome P450 Monooxygenases (CYPs)Oxidation, reduction, hydrolysisInduce the expression and activity of CYPs, initiating herbicide breakdown.
Phase IIGlutathione S-Transferases (GSTs)Conjugation with glutathione (GSH)Significantly increase GST expression and GSH levels, leading to effective herbicide detoxification.
Transcriptional Regulation of CYP Genes by Safeners

While direct evidence for the transcriptional regulation of cytochrome P450 (CYP) genes by this compound is still emerging, the broader class of dichloroacetamide safeners is known to induce the expression of these crucial detoxification enzymes. CYPs are a large family of enzymes that catalyze the oxidation of a wide range of substrates, including herbicides, rendering them less toxic and more susceptible to further metabolic processes. The upregulation of specific CYP genes in response to safener treatment is a key mechanism for enhanced herbicide metabolism in protected plants. It is hypothesized that this compound, like other dichloroacetamides, can trigger signaling pathways that lead to the increased transcription of CYP genes involved in herbicide detoxification. This induction is often rapid and can be observed at the mRNA level shortly after safener application. The specific CYP isoforms upregulated can depend on the crop species, the herbicide, and the specific safener used.

Influence on UDP-Glucosyltransferases (UGTs) and ATP-Binding Cassette (ABC) Transporters

Glycosylation Reactions in Herbicide Detoxification

UDP-glucosyltransferases (UGTs) play a pivotal role in the phase II detoxification of herbicides by catalyzing the conjugation of glucose from UDP-glucose to the herbicide molecule or its phase I metabolites. This glycosylation reaction increases the water solubility of the herbicide, reduces its phytotoxicity, and facilitates its transport and sequestration. Dichloroacetamide safeners, including compounds structurally related to this compound, have been shown to enhance the activity of UGTs. This enhancement can occur through the increased expression of UGT genes or by direct or indirect activation of the enzymes. The resulting herbicide-glucose conjugates are generally considered inactive and are primed for transport into the vacuole.

Vacuolar Sequestration of Herbicide Conjugates

Once glycosylated, the herbicide conjugates are actively transported into the plant cell's vacuole for long-term storage and detoxification. This transport is mediated by ATP-binding cassette (ABC) transporters, a large family of membrane proteins that utilize the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes. The induction of specific ABC transporters is a critical component of the safener-induced detoxification pathway. By efficiently sequestering the herbicide conjugates within the vacuole, ABC transporters prevent their accumulation in the cytoplasm, where they could potentially interfere with cellular processes. The coordinated upregulation of UGTs and ABC transporters by safeners like this compound ensures the effective removal of herbicidal compounds from sensitive cellular compartments.

Interaction with Herbicide Target Enzymes

Competitive Binding at Acetolactate Synthase (ALS) Active Sites

Acetolactate synthase (ALS) is a key enzyme in the biosynthesis of branched-chain amino acids and a common target for several classes of herbicides. Research on chiral 3-dichloroacetyl oxazolidine safeners, which are structurally analogous to this compound, has demonstrated their ability to interact with ALS. nih.govnih.gov Molecular docking models suggest that these safeners can form favorable interactions with the active site of ALS. nih.gov This interaction implies a potential for competitive binding between the safener and ALS-inhibiting herbicides. By occupying the active site, the safener may prevent or reduce the binding of the herbicide, thereby protecting the enzyme's function and mitigating the herbicide's phytotoxic effects. Studies have shown that treatment with these safeners can lead to a recovery in ALS activity in the presence of an ALS-inhibiting herbicide. cabi.org

Treatment Group Relative ALS Activity (%)
Control 100
Herbicide Alone 62.7
Herbicide + Safener 117.2

Allosteric Modulation of Enzyme Activity

Beyond competitive binding, it is also plausible that this compound could act as an allosteric modulator of ALS or other herbicide-metabolizing enzymes. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. While direct evidence for allosteric modulation by this specific safener is limited, the concept is well-established in enzymology. Such a mechanism could explain the observed increases in the activity of detoxification enzymes like glutathione S-transferases (GSTs) and UGTs, which are often noted in response to safener treatment. nih.govcabi.org By binding to an allosteric site, the safener could enhance the enzyme's catalytic efficiency or its affinity for the herbicide substrate, thereby accelerating detoxification.

Alleviation of Herbicide-Induced Oxidative Stress

Many herbicides, either directly or indirectly, lead to an overproduction of reactive oxygen species (ROS) in plant cells. This surge in ROS, including molecules like hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻), creates a state of oxidative stress. This stress can cause significant cellular damage, including lipid peroxidation, protein denaturation, and DNA damage, ultimately contributing to the herbicide's phytotoxic effects on the crop.

Safeners like this compound and its analogs, such as R-29148, play a vital role in mitigating this damage by enhancing the plant's intrinsic antioxidant defense systems. nih.govresearchgate.net This enhancement allows the plant to neutralize the excess ROS, thereby alleviating oxidative stress and preventing cellular injury. The mechanism involves two primary strategies: the induction of key antioxidative enzymes and the subsequent reduction in the accumulation of harmful ROS.

Induction of Antioxidative Enzymes (Catalase and Peroxidase)

A primary defense mechanism that plants employ against ROS is a suite of antioxidant enzymes. Research has demonstrated that 3-dichloroacetyl oxazolidine-based safeners significantly increase the expression and activity of several of these crucial enzymes, most notably catalase (CAT) and peroxidase (POD). researchgate.netnih.gov

Catalase is highly efficient at decomposing hydrogen peroxide into water and oxygen, representing a major pathway for H₂O₂ detoxification. Peroxidases also neutralize H₂O₂ by using it to oxidize various substrates, further contributing to the control of ROS levels.

Studies on maize (Zea mays L.) seedlings exposed to herbicide stress have shown that treatment with chiral 3-dichloroacetyl oxazolidine safeners leads to a marked increase in the activity of both CAT and POD. researchgate.netmdpi.com This induced activity is a direct response to the safener's presence, preparing the plant to counteract the oxidative burst that accompanies herbicide application. For instance, in maize seedlings treated with the herbicide metolachlor, the addition of a safener can significantly boost the activity of these protective enzymes.

Effect of 3-Dichloroacetyl Oxazolidine Analogs on Antioxidant Enzyme Activity in Maize

The table below shows representative data on the increased activity of Catalase (CAT) and Peroxidase (POD) in maize seedlings under herbicide stress when treated with a safener.

TreatmentCatalase (CAT) Activity (% increase over herbicide alone)Peroxidase (POD) Activity (% increase over herbicide alone)
Safener Analog A + Herbicide215%120%
Safener Analog B + Herbicide233%140%
Data derived from studies on safener-induced antioxidant enzyme activities in rice, demonstrating a similar mechanism. mdpi.com

The R-isomer of a related compound, 3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine (R-29148), has been identified as being particularly effective in detoxifying plants from herbicide effects, a process linked to changes in CAT and POD activity. nih.gov By upregulating these enzymes, the safener ensures that the crop plant is better equipped to manage and survive the oxidative stress conditions induced by the herbicide.

Mitigation of Reactive Oxygen Species Accumulation

The direct consequence of enhanced antioxidative enzyme activity is a reduction in the net accumulation of ROS within plant cells. mdpi.com By efficiently neutralizing molecules like hydrogen peroxide, the safener prevents them from reaching concentrations that cause widespread cellular damage.

Oxidative stress is often quantified by measuring the levels of malondialdehyde (MDA), a key product of lipid peroxidation. Elevated MDA levels are a reliable indicator that cell membranes are being damaged by ROS. The application of herbicide safeners has been shown to counteract the rise in MDA content that is typically observed in herbicide-treated plants. This indicates that the safener effectively protects membrane integrity by mitigating ROS-induced damage.

While direct quantitative data on ROS reduction by this compound is specific to experimental contexts, the observed increase in CAT and POD activity provides strong evidence for its role in this process. nih.govmdpi.com The enhanced enzymatic capacity allows the plant to maintain a lower steady-state level of ROS even in the presence of an herbicide, a condition known as redox homeostasis. This controlled environment prevents the initiation of programmed cell death and other damaging cellular responses, allowing the crop to tolerate the herbicide treatment.

Indicators of Oxidative Stress Mitigation by Safeners in Maize

This table illustrates the conceptual effect of safeners on the levels of hydrogen peroxide (a key ROS) and malondialdehyde (a marker of cell damage).

Treatment ConditionHydrogen Peroxide (H₂O₂) LevelMalondialdehyde (MDA) Level
Control (No Herbicide)BaselineBaseline
Herbicide AloneSignificantly IncreasedSignificantly Increased
Herbicide + SafenerReduced (approaching baseline)Reduced (approaching baseline)
Conceptual data based on the established mechanism of safener-induced antioxidant enzyme activity. nih.govmdpi.comcabidigitallibrary.org

Stereochemical Influences on the Efficacy of 3 Dichloroacetyl 5 Methyl Oxazolidine Safeners

Comparative Biological Activity of Chiral Isomers of 3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE Analogues

Research has consistently demonstrated that the safening activity of dichloroacetyl oxazolidine (B1195125) derivatives is stereospecific, with one enantiomer often exhibiting significantly higher protective effects than the other. Studies on analogues, such as 3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine, reveal that the R-isomer provides superior protection to maize against herbicide injury compared to the S-isomer or the racemic mixture. mdpi.com

In experiments evaluating the protective effects of chiral safeners against the herbicide chlorsulfuron (B1668881) in maize, the R-isomer of 3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine was found to be the most effective. mdpi.com The recovery rates of maize seedlings treated with the R-isomer were higher than those treated with the S-isomer or the racemate. mdpi.com Similarly, when tested against injury from the herbicide haloxyfop-P-methyl, the protective ability of the safeners followed a distinct order: the R-isomer was more effective than the racemate, which in turn was more effective than the S-isomer. zemdirbyste-agriculture.lt This highlights a clear structure-activity relationship where the R-configuration is favored for biological activity.

The differential activity is not limited to a single herbicide class. The protective effects of these chiral safeners have been observed against both sulfonylurea herbicides like chlorsulfuron and aryloxyphenoxypropionate herbicides like haloxyfop-P-methyl. mdpi.comzemdirbyste-agriculture.lt

Safener Isomer (Analogue: 3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine)HerbicideObserved Protective EfficacyReference
R-IsomerChlorsulfuronHighest recovery rate in maize seedlings. mdpi.com mdpi.com
S-IsomerChlorsulfuronLower recovery rate compared to R-isomer and racemate. mdpi.com mdpi.com
RacemateChlorsulfuronHigher recovery rate than S-isomer, lower than R-isomer. mdpi.com mdpi.com
R-IsomerHaloxyfop-P-methylGreatest protective ability. zemdirbyste-agriculture.lt zemdirbyste-agriculture.lt
S-IsomerHaloxyfop-P-methylLowest protective ability. zemdirbyste-agriculture.lt zemdirbyste-agriculture.lt
RacemateHaloxyfop-P-methylIntermediate protective ability. zemdirbyste-agriculture.lt zemdirbyste-agriculture.lt

Stereoselective Interactions with Plant Detoxification Enzymes

The primary mechanism by which dichloroacetyl oxazolidine safeners protect crops is by enhancing the activity of detoxification enzymes, particularly glutathione (B108866) S-transferases (GSTs). mdpi.comnih.gov These enzymes catalyze the conjugation of the herbicide molecule with endogenous glutathione (GSH), rendering the herbicide non-toxic to the plant. mdpi.com Research indicates that the stereoisomers of these safeners interact differently with the plant's detoxification systems.

Studies have shown that the R-isomer of 3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine is a more potent inducer of GST activity in maize than the S-isomer. mdpi.comresearchgate.net Treatment with the R-enantiomer led to a more significant increase in both in vivo and in vitro GST activities in maize roots. researchgate.net Specifically, the R-isomer was more effective at inducing the production of GSH and enhancing the ability of GST to react with the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). mdpi.comnih.gov This enhanced enzymatic activity facilitates the detoxification of herbicides, leading to better crop protection. mdpi.com

The order of safener efficacy (R-isomer > racemate > S-isomer) directly correlates with their ability to induce GST activity and increase GSH content. zemdirbyste-agriculture.lt This stereoselective induction of detoxification pathways is a key factor behind the observed differences in biological activity among the chiral isomers. mdpi.comzemdirbyste-agriculture.lt

Safener Isomer (Analogue: 3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine)Enzyme/MetaboliteEffect in MaizeReference
R-IsomerGlutathione S-transferase (GST)Significantly increased activity. mdpi.comresearchgate.net mdpi.comresearchgate.net
S-IsomerGlutathione S-transferase (GST)Induced GST activity, but less effectively than the R-isomer. mdpi.com mdpi.com
R-IsomerGlutathione (GSH)Effectively induced production. mdpi.com mdpi.com
S-IsomerCatalase (CAT)Significantly reduced activity. mdpi.com mdpi.com

Molecular Basis of Chiral Recognition at Target Sites

The stereoselectivity of safener activity implies a specific molecular recognition event at a biological target site. While the precise receptor for dichloroacetyl oxazolidine safeners is still under investigation, molecular modeling studies provide insights into the basis of chiral recognition. The differential ability of the isomers to bind to and activate detoxification-related proteins is fundamental to their varied efficacy.

Molecular docking simulations have been used to explore the interaction between safener isomers and potential target enzymes. mdpi.comnih.gov For instance, modeling has shown that both the R- and S-isomers of 3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine can form favorable interactions with the active site of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis and the target for sulfonylurea herbicides. mdpi.comnih.gov This suggests that one mechanism of action might involve the safener competing with the herbicide for the enzyme's active site. nih.gov

The structural differences between the R- and S-isomers, specifically the spatial orientation of the methyl group on the oxazolidine ring, likely lead to different binding affinities and conformations within the target protein's active site. This difference in fit would explain the more potent induction of the detoxification response by the R-isomer. The concept that stereochemistry has a crucial impact on drug action because it affects target binding is a well-established principle in medicinal chemistry and pharmacology. mdpi.com The specific three-dimensional structure of the R-isomer appears to be optimal for interacting with the regulatory sites of proteins that control the expression of GSTs and other detoxification enzymes in maize.

Quantitative Structure Activity Relationship Qsar and Computational Modeling of 3 Dichloroacetyl 5 Methyl Oxazolidine Derivatives

Development of QSAR Models for Safener Efficacy

The development of robust QSAR models is the first step toward predicting the safener efficacy of novel chemical entities before their synthesis. psu.edu The fundamental principle is that all information predetermining a compound's properties is encoded within its structural formula. psu.edu For N-dichloroacetyl oxazolidine (B1195125) derivatives, 3D-QSAR models have been developed to predict their activity, often expressed as pRC30, a measure related to root length protection. psu.edu

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique used to model the safener activity of N-dichloroacetyl oxazolidine derivatives. psu.edu In this method, molecules are aligned in a 3D grid, and their steric and electrostatic field properties are calculated and correlated with their biological activities. psu.edu

Studies on a series of N-dichloroacetyl oxazolidine derivatives have successfully generated statistically significant CoMFA models. For instance, one study involving 20 compounds in a training set yielded a model with a non-cross-validated correlation coefficient (z8, analogous to R²) of 0.990 and a cross-validated correlation coefficient (q²) of 0.669. researchgate.net Another model produced a non-cross-validated R² of 0.986 and a cross-validated q² of 0.612. psu.edu These models demonstrate a strong correlation between the computed fields and the observed safener activity, indicating their utility in designing new, more effective safeners. psu.eduresearchgate.net

Table 1: Statistical Parameters of CoMFA Models for N-dichloroacetyl Oxazolidine Derivatives

Parameter Model 1 researchgate.net Model 2 psu.edu Description
q² (Cross-validated r²) 0.6690.612Represents the internal predictive ability of the model. A q² > 0.5 is generally considered acceptable. mdpi.com
R² or z8 (Non-cross-validated r²) 0.9900.986Indicates the goodness of fit of the model to the training data. An R² > 0.6 is considered acceptable. mdpi.com
F-value 196.242120.1The F-test value signifies the statistical confidence of the model. psu.edumdpi.com
Standard Error of Estimate (SE) 0.036N/AMeasures the deviation of the predicted values from the experimental values.
Number of Compounds (Training Set) 20N/AThe number of molecules used to build the QSAR model.

The validation of a QSAR model is a critical step to ensure its reliability and predictive power for new, untested compounds. nih.govresearchgate.net Validation assesses the model's ability to generalize beyond the data used to create it. researchgate.net Several statistical tools are employed for this purpose, including internal validation (cross-validation) and external validation. nih.govmdpi.com

Internal validation, often performed using the leave-one-out method, results in the cross-validated coefficient (q² or r²(CV)). A model is generally considered acceptable if its r²(CV) value is greater than 0.5. mdpi.com The CoMFA models developed for N-dichloroacetyl oxazolidine derivatives, with q² values of 0.669 and 0.612, meet this criterion, exhibiting good internal predictive power. psu.eduresearchgate.netmdpi.com

External validation is considered a more rigorous test of a model's predictive accuracy. mdpi.com It involves using the developed model to predict the activity of a set of compounds (the test set) that were not included in the model's training. nih.gov For a series of 20 N-dichloroacetyl oxazolidine derivatives, a QSAR model was validated using a test set of four compounds, and the deviation between the predicted and experimental activities was found to be small, confirming the model's predictive ability. researchgate.net The reliability of QSAR models depends heavily on the quality of the chemical and biological data used and the definition of the model's applicability domain (AD), which specifies the chemical space in which the model can make reliable predictions. mdpi.com

Identification of Key Structural Determinants for Safening Activity

3D-QSAR models not only predict activity but also provide insights into the structural features crucial for biological function. By generating contour maps, these models highlight the regions around the molecule where specific properties are favorable or unfavorable for activity. psu.edu

CoMFA models for N-dichloroacetyl oxazolidine derivatives indicate that both steric and electrostatic fields significantly contribute to their safening activity. psu.edu The models generate contour maps where different colored polyhedra represent regions where steric bulk or specific electrostatic charges either enhance or diminish biological efficacy.

In one CoMFA model, the relative contributions of the steric and electrostatic fields to the biological activity were 57.2% and 42.8%, respectively. psu.edu This suggests that while both factors are important, steric properties have a slightly more dominant role in determining the safening potency of these compounds. psu.edu The steric contour maps (often depicted with green and yellow contours) show areas where bulky substituents are favored (green) or disfavored (yellow), while electrostatic maps (blue and red contours) indicate where positive (blue) or negative (red) charges are beneficial for activity. psu.edu These insights are invaluable for guiding the modification of existing structures to enhance their efficacy.

Molecular interactions, including hydrogen bonds, are critical for the biological activity of many compounds. nih.govresearchgate.net In the context of herbicide safeners, interactions with target enzymes or proteins can be crucial for their mechanism of action. nih.gov Molecular docking simulations, an in silico technique, can be used to model these interactions. nih.govnih.gov

For chiral derivatives of 3-dichloroacetyl oxazolidine, molecular docking studies have been performed to understand their interaction with acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids and a target for some herbicides. nih.govnih.gov These models indicated that the safener molecules could form favorable interactions within the active site of ALS. nih.govnih.gov This suggests that part of the safening mechanism may involve competition with the herbicide for this active site, mediated by interactions such as hydrogen bonds. nih.gov The ability of the oxazolidine derivatives to form hydrogen bonds can stabilize their conformation and their binding to biological targets. rsc.org

In Silico Approaches for Novel 3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE Design

The ultimate goal of QSAR and computational modeling is the rational design of novel compounds with improved properties. psu.eduresearchgate.net The statistically validated CoMFA models for N-dichloroacetyl oxazolidine derivatives are considered useful tools for the future design of new herbicide safeners in this chemical family. psu.edu

In silico design involves using the insights gained from QSAR and docking studies to propose new molecular structures with potentially higher activity. researchgate.net Based on CoMFA contour maps, chemists can strategically add or modify substituents to enhance favorable steric and electrostatic interactions. psu.edu For example, if a model indicates that a bulky, electropositive group is favored in a certain position, new derivatives incorporating such features can be designed and prioritized for synthesis. psu.edu

This computer-aided approach accelerates the discovery process by focusing synthetic efforts on compounds with the highest probability of success. researchgate.netmdpi.com By evaluating properties like binding affinity, drug-likeness, and pharmacokinetic profiles in silico, researchers can screen virtual libraries of newly designed derivatives, further refining the selection of candidates for synthesis and experimental testing. researchgate.netnih.gov This process can lead to the discovery of promising new safener candidates with enhanced crop protection capabilities. researchgate.net

Omics Approaches to Investigate Plant Responses to 3 Dichloroacetyl 5 Methyl Oxazolidine

Transcriptomic Profiling of Gene Expression Regulation

Transcriptomics provides a snapshot of the entire set of RNA transcripts in a cell at a specific moment, revealing which genes are actively being expressed in response to a stimulus. This is a highly effective method for exploring genome-wide gene expression reprogramming in response to various stresses. mdpi.com

Treatment with dichloroacetamide safeners, including compounds structurally related to 3-(dichloroacetyl)-5-methyl-oxazolidine, is known to trigger a significant upregulation of genes involved in xenobiotic metabolism. nih.govnih.gov This class of genes encodes the proteins and enzymes responsible for recognizing, modifying, and detoxifying foreign chemical compounds. The primary families of genes induced are central to the three phases of detoxification.

Phase I: Cytochrome P450 monooxygenases (P450s) introduce or expose functional groups on the herbicide molecule, making it more reactive and water-soluble.

Phase II: Glutathione (B108866) S-transferases (GSTs) and UDP-glucosyltransferases (UGTs) conjugate the modified herbicide with endogenous molecules like glutathione or glucose, further increasing solubility and reducing toxicity. mdpi.com

Phase III: ATP-binding cassette (ABC) transporters actively pump the conjugated and detoxified herbicide out of the cytoplasm and into the vacuole or apoplast for sequestration. mdpi.com

Transcriptomic studies reveal that the expression of numerous genes from these families is significantly elevated following safener application. mdpi.com

Table 1: Representative Xenobiotic Metabolism Genes Upregulated by Safener Treatment

Gene FamilyFunctionRole in Detoxification
Cytochrome P450s (CYPs)Oxidation, hydroxylationPhase I: Modifies herbicide structure
Glutathione S-Transferases (GSTs)Glutathione conjugationPhase II: Neutralizes and solubilizes herbicides
UDP-Glucosyltransferases (UGTs)Glucose conjugationPhase II: An alternative pathway to GST conjugation
ABC TransportersMembrane transportPhase III: Sequesters conjugated herbicides

The induction of detoxification genes is not a direct process but is orchestrated by a complex network of signaling pathways. The perception of the safener molecule by the plant cell triggers a cascade of intracellular signals that ultimately leads to the activation of specific transcription factors. These transcription factors then bind to the promoter regions of defense-related genes, initiating their transcription. While the precise receptors for dichloroacetamide safeners are still under investigation, transcriptomic evidence points to the activation of several key signaling pathways. nih.gov

Studies on plant responses to various stresses have shown that plant hormone signal transduction pathways are frequently involved. nih.gov For instance, ethylene (B1197577) signaling has been identified as a key regulator in programmed cell death and stress responses. nih.gov Furthermore, mitogen-activated protein kinase (MAPK) signaling cascades are central to converting external stimuli into cellular responses and are known to be activated by a wide range of biotic and abiotic stresses. rsc.org It is plausible that these pathways are also engaged by safeners to coordinate the plant's defensive gene expression program.

Proteomic Analysis of Protein Abundance and Post-Translational Modifications

Proteomics complements transcriptomics by analyzing the full set of proteins, including their abundance, modifications, and interactions. This is critical because the ultimate functional players in the cell are the proteins themselves.

Proteomic analyses of plants treated with dichloroacetamide safeners would be expected to show a significant increase in the abundance of proteins corresponding to the upregulated genes identified in transcriptomic studies. The most prominent of these are the detoxification enzymes. Research on related 3-dichloroacetyl oxazolidine (B1195125) compounds has confirmed that the activity of these key enzymes increases, which strongly implies a corresponding increase in their protein levels. mdpi.comdergipark.org.trresearchgate.net

Table 2: Key Proteins Differentially Expressed in Response to Safener Treatment

ProteinAbbreviationFunction
Glutathione S-TransferaseGSTHerbicide conjugation with glutathione
CatalaseCATNeutralizes hydrogen peroxide, mitigating oxidative stress
PeroxidasePODScavenges reactive oxygen species, involved in stress response

Measuring the specific activity of detoxification enzymes provides functional validation of transcriptomic and proteomic findings. Studies on chiral derivatives of 3-dichloroacetyl oxazolidine in maize have demonstrated a clear and significant enhancement of the plant's detoxification capacity. mdpi.comdergipark.org.tr Treatment with these safeners leads to a marked increase in the in vivo activity of key enzymes responsible for both direct herbicide metabolism and mitigation of secondary oxidative stress. researchgate.netzemdirbyste-agriculture.lt

Specifically, the activity of Glutathione S-transferases (GSTs), which are crucial for conjugating and neutralizing herbicides, is substantially elevated. mdpi.comzemdirbyste-agriculture.lt This is often accompanied by an increase in the endogenous levels of glutathione (GSH), the substrate for the GST-catalyzed reaction. dergipark.org.trzemdirbyste-agriculture.lt Furthermore, the activity of antioxidant enzymes such as Catalase (CAT) and Peroxidase (POD) is also boosted. mdpi.comdergipark.org.tr This indicates that the safener not only enhances direct herbicide detoxification but also primes the plant to better cope with the oxidative stress that often results from herbicide action. researchgate.net

Table 3: Effect of 3-Dichloroacetyl Oxazolidine Derivatives on Detoxification Enzyme Activity in Maize

EnzymeObserved Effect of Safener TreatmentReference
Glutathione S-Transferase (GST)Significant increase in activity mdpi.comdergipark.org.trzemdirbyste-agriculture.lt
Catalase (CAT)Significant increase in activity mdpi.comdergipark.org.tr
Peroxidase (POD)Significant increase in activity mdpi.comdergipark.org.tr

Integrated Transcriptomic and Proteomic Analyses

This combined analysis helps to bridge the gap between genetic potential (the transcriptome) and functional outcome (the proteome). nih.gov By mapping the differentially expressed genes and proteins to metabolic and signaling pathways, researchers can construct detailed models of how this compound orchestrates the plant's protective response, from initial signal perception to the ultimate detoxification and sequestration of harmful herbicide molecules. rsc.org

Correlation and Discrepancies between Gene and Protein Expression in Response to Safeners

The application of safeners, including those from the dichloroacetamide class like this compound, triggers a significant reprogramming of gene expression in plants. This is a primary mechanism by which these compounds enhance herbicide tolerance. Transcriptomic analyses have been instrumental in identifying the genes that are transcriptionally activated in response to safener treatment.

Research on the closely related dichloroacetamide safener, benoxacor, in maize has revealed the time and tissue-specific induction of genes encoding detoxifying enzymes. ncl.ac.uk Next-generation sequencing analysis identified a suite of Glutathione S-transferase (GST) and Cytochrome P450 (CYP) genes that are upregulated following safener application. ncl.ac.uk For instance, an early induction of these detoxification-related genes was observed in the stems of maize seedlings treated with benoxacor. ncl.ac.uk This rapid transcriptional response is critical for priming the plant's metabolic defenses against a subsequent herbicide challenge.

On the protein level, proteomics and targeted enzyme assays have confirmed that the transcriptional upregulation of detoxification genes often translates into increased protein abundance and activity. Studies on this compound and its isomers have consistently shown an increase in the activity of key detoxifying enzymes. mdpi.comnih.gov All isomers of this safener were found to increase the expression levels of GST, catalase (CAT), and peroxidase (POD) in maize seedlings, thereby reducing the phytotoxicity of sulfonylurea herbicides. mdpi.comnih.gov The R-isomer of a related compound, 3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine, was particularly effective at inducing GST activity. mdpi.comnih.gov

However, the correlation between transcript and protein levels is not always linear. Discrepancies can arise due to post-transcriptional, translational, and post-translational regulatory mechanisms, as well as differences in the half-lives of mRNA and proteins. While a safener might induce the transcription of a particular gene, the corresponding protein may not accumulate to the same extent or its activity might be modulated by other factors. For example, while transcriptomic data provides a broad overview of potential cellular responses, proteomic analyses offer a more direct measure of the functional molecules executing these responses. Western blotting for specific GST proteins, such as ZmGSTU1.2-1.2 and ZmGSTF2.0-2.3 in maize, has confirmed that safener treatment leads to an increase in their protein levels, particularly in the stem. ncl.ac.uk

The table below summarizes the observed changes at the gene and protein level in response to dichloroacetamide safeners.

Molecular Level Observed Response to Dichloroacetamide Safeners Key Findings References
Transcript (Gene) Upregulation of genes encoding detoxification enzymes.Early and tissue-specific induction of GST and CYP genes in maize stems. ncl.ac.uk
Protein Increased abundance and activity of detoxification enzymes.Enhanced activity of GST, CAT, and POD in maize seedlings. mdpi.comnih.gov
Protein Increased levels of specific GST protein isoforms.Safener treatment increased the abundance of ZmGSTU1.2-1.2 and ZmGSTF2.0-2.3 proteins. ncl.ac.uk

Future Directions in 3 Dichloroacetyl 5 Methyl Oxazolidine Research

Exploration of Broader Crop-Herbicide Combinations for Safener Efficacy

The initial success of dichloroacetamide safeners was concentrated on protecting large-seeded grass crops like maize, grain sorghum, and rice from thiocarbamate and chloroacetanilide herbicides. nih.govacs.org However, the chemical landscape of agriculture is constantly evolving, with new herbicide classes and resistant weed biotypes emerging. A significant future direction for research on 3-(dichloroacetyl)-5-methyl-oxazolidine and its analogs is the systematic evaluation of their efficacy across a much broader spectrum of crops and herbicide chemistries.

Recent studies have already begun to push these boundaries. For instance, derivatives of 3-dichloroacetyl oxazolidine (B1195125) have shown promise in protecting maize not only from traditional herbicides but also from newer classes. Research has demonstrated their effectiveness in mitigating injury from sulfonylurea herbicides like chlorsulfuron (B1668881) and imidazolinone herbicides such as imazethapyr. mdpi.commdpi.comnih.govcabi.org Furthermore, investigations have explored their protective effects against aryloxyphenoxypropionate herbicides, like haloxyfop-P-methyl, in sensitive crops such as maize. zemdirbyste-agriculture.lt

Future research will likely focus on:

Expanding Crop Range: Systematically testing these safeners on other important cereal crops (e.g., wheat, barley) and potentially extending their application to some broadleaf crops, which have traditionally been a challenge for safener technology. acs.orgnih.gov

New Herbicide Partnerships: Evaluating the protective capacity of oxazolidine-based safeners against a wider array of modern herbicides, including those with different modes of action like HPPD inhibitors and PPO inhibitors. acs.orgdergipark.org.tr

Chiral Specificity: Investigating the differential protective effects of specific stereoisomers (R- vs. S-isomers) of chiral oxazolidine safeners with various herbicides, as studies have shown that one isomer can be significantly more active than the other. mdpi.comzemdirbyste-agriculture.ltcabidigitallibrary.org

Table 1: Investigated Protective Effects of 3-Dichloroacetyl Oxazolidine Derivatives on Maize

This interactive table summarizes recent research findings on the efficacy of 3-dichloroacetyl oxazolidine safeners against various herbicides in maize.

Herbicide Class Specific Herbicide Observed Protective Effect in Maize Key Research Finding Reference
Sulfonylurea Chlorsulfuron Yes Safener treatment restored acetolactate synthase (ALS) activity and enhanced GST and antioxidant enzyme activity. mdpi.comnih.govcabi.org
Imidazolinone Imazethapyr Yes Safener R-28725 significantly improved ALS activity in maize plants that had been inhibited by the herbicide. mdpi.com
Aryloxyphenoxypropionate Haloxyfop-P-methyl Yes Safeners were effective in protecting maize from injury, with protection correlating to increased GSH content and GST activity. zemdirbyste-agriculture.lt

Advanced Understanding of Regulatory Signaling Pathways in Plant Defense

The safener-induced enhancement of herbicide metabolism is understood to be part of a general stress response in the plant. acs.org However, the precise molecular switches and signaling cascades that translate the perception of the safener molecule into the coordinated upregulation of a suite of defense genes remain an area of intensive research. A deeper, more mechanistic understanding of these regulatory networks is a critical future goal.

Currently, it is known that safeners trigger the expression of genes encoding for GSTs, P450s, and other detoxification machinery. nih.gov This response involves complex signaling that may share components with other known plant defense pathways. Future research will aim to:

Identify Upstream Regulators: Pinpoint the specific receptors or sensor proteins that initially bind to safener molecules like this compound.

Map Signal Transduction Cascades: Elucidate the chain of events following safener perception, including the roles of secondary messengers like calcium ions and reactive oxygen species, and the involvement of protein kinase cascades such as mitogen-activated protein kinase (MAPK) pathways. nih.gov

Uncover Crosstalk with Hormone Pathways: Investigate the interaction between safener-induced signaling and established plant hormone pathways, such as those regulated by auxin, jasmonic acid, and salicylic (B10762653) acid, which are known to mediate plant defense responses. cabidigitallibrary.orgnih.gov Some evidence suggests safeners may utilize mechanisms similar to auxin to regulate gene expression. cabidigitallibrary.org

Explore Epigenetic and Post-Transcriptional Regulation: Examine the role of non-coding RNAs (ncRNAs) and other epigenetic modifications in modulating the expression of detoxification genes in response to safener treatment. nih.gov

A comprehensive map of these signaling pathways will not only satisfy fundamental scientific curiosity but also provide new targets for the development of more efficient and selective safeners.

Rational Design of Next-Generation Safener Molecules with Enhanced Specificity

The development of new safeners is transitioning from traditional screening methods to a more targeted, rational design approach. This strategy leverages detailed knowledge of structure-activity relationships, enzyme-substrate interactions, and molecular modeling to create novel compounds with superior properties. The chemical scaffold of this compound serves as a valuable starting point for this endeavor.

Key future directions in rational design include:

Active Substructure Combination: Creating hybrid molecules by combining the key structural motifs of this compound with other biologically active fragments, a technique known as bioisosterism. nih.gov For example, replacing the oxazolidine ring with a thiazolidine (B150603) ring has been explored to generate new potential safeners. nih.govresearchgate.net

Molecular Docking and Simulation: Utilizing computational tools to model the interaction between potential safener molecules and the active sites of key plant enzymes, such as GSTs or the herbicide's target enzyme (e.g., ALS). mdpi.comnih.gov This allows for the in-silico prediction of a compound's potential efficacy before undertaking costly and time-consuming synthesis.

Stereochemistry-Driven Design: Focusing on the synthesis of pure enantiomers (specific R- or S-isomers) of chiral safeners. mdpi.comzemdirbyste-agriculture.lt Research has consistently shown that biological activity can be highly dependent on stereochemistry, with one isomer often providing the majority of the desired protective effect. mdpi.comcabidigitallibrary.org This approach can lead to more potent safeners with lower application rates.

Table 2: Enzyme Activity Enhancement by Chiral Oxazolidine Safeners in Maize

This interactive table shows the impact of different safeners on key enzyme activities in maize seedlings when challenged with herbicides.

Safener Treatment Target Enzyme % Increase in Enzyme Activity (Compared to Herbicide Alone) Research Implication Reference
R-isomer of a chiral oxazolidine + Chlorsulfuron GST, CAT, POD Significant increases observed The R-isomer is highly effective at inducing multiple detoxification and antioxidant enzymes. mdpi.comnih.gov
R-28725 + Chlorsulfuron Acetolactate Synthase (ALS) Activity increased by 17.2% compared to control Safeners can work by restoring activity of the herbicide's target enzyme. cabi.org

Integration with Sustainable Agricultural Practices and Crop Protection Strategies

The long-term viability of any agricultural input depends on its compatibility with sustainable practices and its environmental profile. While classified as "inert" ingredients in formulations, safeners are biologically active molecules with their own environmental fate and potential non-target effects. acs.orgresearchgate.net A crucial area of future research is to fully understand and manage the lifecycle of this compound and its derivatives to ensure their use is sustainable.

Key research imperatives include:

Environmental Fate and Transformation: Characterizing the persistence, mobility, and degradation pathways of these safeners in soil and water systems. Studies indicate that dichloroacetamide safeners can be transformed by microbial action and other processes into products that may have their own biological activity. acs.orgnih.govuiowa.edu Understanding these pathways is essential for accurate environmental risk assessment. researchgate.netacs.org

Minimizing Non-Target Impacts: Evaluating the potential effects of these safeners on soil microbial communities, aquatic ecosystems, and other non-target organisms. nih.gov

Development of "Green" Safeners: Exploring naturally derived compounds from plants or microbes that possess safening properties. researchgate.net These could offer more environmentally benign alternatives to synthetic chemicals.

Integrated Weed Management (IWM): Positioning the use of safener-herbicide combinations within broader IWM programs that include crop rotation, cover cropping, and mechanical weed control. This holistic approach reduces reliance on chemical inputs and mitigates the development of herbicide resistance.

By proactively addressing these environmental and ecological questions, researchers can ensure that advanced safener technologies, including those derived from this compound, contribute positively to a productive and sustainable agricultural future.

Q & A

Basic Research Questions

Q. What are the key considerations for handling and storing 3-(Dichloroacetyl)-5-methyl-oxazolidine in laboratory settings?

  • Methodological Answer : Prioritize safety protocols for chlorinated organic compounds, including use of fume hoods, nitrile gloves, and chemical-resistant lab coats. Storage should be in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Stability testing under varying temperatures (4°C to 25°C) and humidity levels is recommended to identify degradation thresholds. Refer to safety frameworks for chlorinated analogs (e.g., 4-Chloro-3,5-dimethylphenol) for hazard mitigation .
  • Analytical Support : Monitor purity via LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs) to detect trace degradation products .

Q. How can researchers design initial experiments to explore the reactivity of the oxazolidine ring in this compound?

  • Methodological Answer : Begin with controlled nucleophilic substitution reactions (e.g., using amines or thiols) to probe ring-opening kinetics. Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates, and track reaction progress via <sup>1</sup>H NMR to monitor regioselectivity. Include controls with non-chlorinated oxazolidines to isolate electronic effects of the dichloroacetyl group .
  • Experimental Variables : Vary temperature (25–80°C), solvent polarity, and stoichiometric ratios to identify optimal conditions for ring functionalization .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

  • Methodological Answer : Combine spectroscopic methods:

  • <sup>13</sup>C NMR to confirm carbonyl and oxazolidine ring integrity.
  • HRMS for molecular ion validation.
  • X-ray crystallography (if crystalline) to resolve stereochemistry.
  • HPLC-UV/Vis with a C18 column for purity assessment, using gradient elution (acetonitrile/water) .
    • Data Interpretation : Compare retention times and fragmentation patterns with synthesized analogs (e.g., 5-substituted oxazolidines) to rule out impurities .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?

  • Methodological Answer : Conduct kinetic studies across pH 2–12 using buffered solutions, monitoring degradation via UV-Vis spectroscopy (λmax ~270 nm for oxazolidine). Apply Arrhenius modeling to predict shelf life under physiological conditions. Use <sup>19</sup>F NMR (if fluorine analogs are synthesized) to track hydrolytic byproducts .
  • Contradiction Resolution : Replicate conflicting experiments with standardized buffers (e.g., phosphate vs. acetate) to isolate buffer-specific catalytic effects .

Q. What strategies optimize the synthesis of analogs with modified substituents on the oxazolidine ring?

  • Methodological Answer :

  • Electrophilic Substitution : Introduce methyl or aryl groups at C-5 via Friedel-Crafts acylation using AlCl3 as a catalyst .
  • Ring Expansion : React with diazomethane to form 6-membered morpholine derivatives, leveraging steric effects of the dichloroacetyl group .
    • Challenges : Mitigate side reactions (e.g., over-chlorination) by controlling stoichiometry of PCl5 in dichloroacetyl group formation .

Q. What computational methods predict interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., p38 MAP kinase). Parameterize the dichloroacetyl group with DFT (B3LYP/6-31G*) to refine charge distributions. Validate predictions with SPR (surface plasmon resonance) binding assays .
  • Data Integration : Compare docking scores with analogs (e.g., 5-aryl-oxazolidines) to quantify substituent effects on binding affinity .

Q. How do steric effects influence the compound’s reactivity in cyclization reactions?

  • Methodological Answer : Synthesize sterically hindered derivatives (e.g., 5-tert-butyl-oxazolidine) and compare cyclization rates via <sup>1</sup>H NMR kinetics. Use Curtin-Hammett principles to differentiate steric vs. electronic contributions. For bulky substrates, employ microwave-assisted synthesis to overcome kinetic barriers .
  • Case Study : Cyclization of 6-anilino-1,3-dimethyluracils with polyfluorocarboxylic anhydrides demonstrates steric hindrance delays ring closure by 20–40% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.